molecular formula C10H10N2O4S B6630078 2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid

2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid

Cat. No. B6630078
M. Wt: 254.26 g/mol
InChI Key: HJNWLLQUVSQJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid, also known as N-(4-cyano-2-methylphenyl)sulfonylglycine, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of the amino acid glycine and has been shown to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid involves its interaction with glycine receptors. Glycine receptors are a type of ionotropic receptor that are activated by the binding of glycine. By binding to glycine receptors, 2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid can modulate the activity of these receptors, leading to changes in synaptic transmission.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid can have a range of biochemical and physiological effects. For example, it has been shown to have an inhibitory effect on glycine receptors, leading to a decrease in synaptic transmission. Additionally, it has been shown to have an analgesic effect, possibly through its modulation of glycine receptors in the spinal cord.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid in lab experiments is its specificity for glycine receptors. This allows researchers to selectively study the effects of glycine modulation on various physiological processes. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid. One area of interest is its potential use as a therapeutic agent for the treatment of pain. Additionally, further studies are needed to better understand the mechanism of action of the compound and its effects on various physiological processes. Finally, the development of more specific and potent glycine receptor modulators could lead to new insights into the role of glycine in the central nervous system.

Synthesis Methods

The synthesis of 2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid involves the reaction of 4-cyano-2-methylbenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid has been studied for its potential use in various scientific research applications. One area of research is its potential as a tool for studying the role of glycine in the central nervous system. Glycine is an important neurotransmitter that is involved in the regulation of various physiological processes, including the modulation of synaptic activity. By studying the effects of 2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid on glycine receptors, researchers can gain a better understanding of the role of glycine in the central nervous system.

properties

IUPAC Name

2-[(4-cyano-2-methylphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-7-4-8(5-11)2-3-9(7)17(15,16)12-6-10(13)14/h2-4,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNWLLQUVSQJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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